Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXPHMUMKNWIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Methods
Fluorination at the 3,3-positions is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . These agents convert ketones or hydroxyl groups into fluorinated moieties. For instance, treating 3-ketopiperidine with DAST under anhydrous conditions yields 3,3-difluoropiperidine. The reaction typically proceeds at low temperatures (−78°C to 0°C) to minimize side reactions like over-fluorination or ring degradation.
Amination and Protection
Stepwise Synthesis Routes
Route 1: Ketone Fluorination Followed by Amination
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Starting Material : 3-Ketopiperidine.
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Fluorination : Reaction with DAST in dichloromethane at −40°C yields 3,3-difluoropiperidine.
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Amination : Nitration at position 5 using fuming nitric acid, followed by catalytic hydrogenation to reduce the nitro group to an amine.
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Protection : Treatment with benzyl chloroformate in tetrahydrofuran (THF) forms the final product.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fluorination | DAST, CH₂Cl₂, −40°C | 65–70% |
| Amination | H₂/Pd-C, EtOH | 80–85% |
| Protection | Cbz-Cl, Et₃N, THF | 90–95% |
Route 2: Reductive Amination with Fluorinated Intermediates
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Starting Material : 3,3-Difluoropiperidin-5-one.
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Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol.
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Protection : Benzyl chloroformate in aqueous sodium hydroxide.
Advantages : Higher regioselectivity for the 5-amino group.
Challenges : Requires strict pH control to avoid epimerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
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Palladium Catalysts : Improve hydrogenation efficiency during nitro group reduction.
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Phase-Transfer Catalysts : Accelerate benzylation in biphasic systems (e.g., NaOH/CH₂Cl₂).
Challenges and Mitigation Strategies
Hydrolysis of Intermediates
The 3,3-difluoropiperidine intermediate is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
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Anhydrous Workup : Use of molecular sieves or drying tubes.
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Low-Temperature Quenching : Gradual addition to cold bicarbonate solutions.
Regioselectivity in Amination
Competing reactions at positions 2 and 4 are mitigated by:
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Steric Directing Groups : Bulky substituents near the target position.
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Lewis Acid Catalysts : ZnCl₂ or BF₃·OEt₂ to coordinate reaction sites.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ketone Fluorination | High purity | Multi-step purification | 60–70% |
| Reductive Amination | Fewer steps | pH sensitivity | 50–65% |
| Cyclization Routes | Scalability | Complex intermediates | 40–55% |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat and mass transfer during exothermic fluorination steps. Process analytical technology (PAT) monitors real-time reaction progress, ensuring consistency .
Chemical Reactions Analysis
Oxidation Reactions
The amino group at the 5-position undergoes oxidation under specific conditions:
| Reagent/Conditions | Product | Key Observations |
|---|---|---|
| NaNO<sub>2</sub>/HCl | Nitroso derivatives | Forms nitroso intermediates; reaction occurs at 0–5°C to avoid over-oxidation. |
| KMnO<sub>4</sub> (acidic) | Nitro derivatives | Requires prolonged reaction times; yields depend on solvent polarity. |
Fluorine atoms on the piperidine ring stabilize intermediates by electron-withdrawing effects, enhancing reaction selectivity.
Ester Hydrolysis
The benzyl ester group is susceptible to hydrolysis:
Hydrolysis is a critical step for generating bioactive carboxylic acid derivatives in drug synthesis.
Nucleophilic Substitution
The amino group acts as a nucleophile in alkylation/acylation reactions:
Reductive Amination
The primary amine participates in reductive amination with carbonyl compounds:
| Carbonyl Source | Reducing Agent | Product | Application |
|---|---|---|---|
| Formaldehyde | NaBH<sub>3</sub>CN | N-Methylamine derivative | Enhances lipophilicity for CNS-targeting drugs. |
| Cyclohexanone | H<sub>2</sub>/Pd-C | Cyclohexyl-substituted amine | Used in kinase inhibitor synthesis. |
Benzyl Group Oxidation
The benzylic position oxidizes to form carboxylic acids:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | 80°C, 8 hr | Piperidine-1-carboxylic acid | 60% |
| CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>) | Room temperature, 24 hr | Over-oxidized byproducts | <20% |
Oxidation is less favored due to competing degradation of the piperidine ring .
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylate group:
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
Interaction with Biological Targets
The compound’s fluorine atoms enhance binding to enzymes via hydrophobic interactions, while the amino group forms hydrogen bonds. For example:
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BCL6 Inhibition : Derivatives with 3,3-difluoro groups show improved binding to the BCL6 BTB domain, with IC<sub>50</sub> values <100 nM .
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Metabolic Stability : Fluorination reduces oxidative metabolism in liver microsomes, increasing half-life in pharmacokinetic studies .
Key Data Table: Reaction Optimization Parameters
| Reaction | Optimal Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Ester hydrolysis (acidic) | HCl/EtOH | Reflux | None | 85–92% |
| Reductive amination | MeOH | 25°C | NaBH<sub>3</sub>CN | 70–88% |
| N-Alkylation | DMF | 50°C | K<sub>2</sub>CO<sub>3</sub> | 80–90% |
This compound’s versatility in nucleophilic, oxidative, and reductive transformations makes it a cornerstone in synthesizing fluorinated pharmaceuticals, particularly for CNS disorders and enzyme-targeted therapies .
Scientific Research Applications
Drug Discovery
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential as:
- Antidepressants: Research indicates that piperidine derivatives exhibit antidepressant-like effects in animal models, making them candidates for further development .
- Antipsychotic Agents: The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and related disorders .
Synthesis of Complex Molecules
The compound's unique structure allows it to be utilized in several synthetic pathways:
- Fluorination Reactions: The presence of difluoromethyl groups can facilitate specific reactions that enhance selectivity and yield in the synthesis of complex fluorinated compounds .
- Building Block for Heterocycles: It can serve as a precursor for synthesizing various heterocyclic compounds through cyclization reactions, which are essential in developing new drugs .
Synthesis of Piperidine Derivatives
Recent studies have highlighted innovative methods for synthesizing piperidine derivatives using this compound:
- A palladium-catalyzed hydrogenation method demonstrated high yields of fluorinated piperidines, showcasing the compound's utility as a precursor .
In vitro studies have assessed the biological activity of derivatives synthesized from this compound:
- Compounds derived from this building block exhibited significant activity against various cancer cell lines, indicating potential as anticancer agents .
Tables Summarizing Key Applications
Mechanism of Action
The mechanism of action of Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to analogs with variations in substituents or ester groups (Table 1). Key differences include:
- Fluorination: The 3,3-difluoro substitution distinguishes it from non-fluorinated analogs (e.g., Benzyl 4-aminopiperidine-1-carboxylate) by increasing electronegativity and resistance to oxidative metabolism .
- Ester Groups: Replacing the benzyl ester with tert-butyl (e.g., (R)-tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate) alters steric bulk and hydrolysis rates, influencing stability in synthetic or biological environments .
- Amino Group Position: Shifting the amino group from the 5-position (target compound) to the 4-position (Benzyl 4-aminopiperidine-1-carboxylate) may affect hydrogen-bonding interactions and pharmacological activity .
Table 1: Structural and Functional Comparison
Biological Activity
Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate (commonly referred to as BDFPC) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of BDFPC, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BDFPC is characterized by the following chemical structure:
- Chemical Formula : C₁₅H₁₈F₂N₂O₂
- Molecular Weight : 270.28 g/mol
- CAS Number : 1562988-38-8
The presence of the difluoropiperidine moiety is significant for its biological activity, influencing both binding affinity and pharmacokinetic properties.
BDFPC acts primarily through modulation of specific biological pathways. Its mechanism involves:
- Inhibition of Oncogenic Proteins : Research indicates that BDFPC can inhibit the transcriptional repressor BCL6, an oncogenic driver in various lymphoid malignancies. This inhibition is crucial for inducing apoptosis in cancer cells that overexpress BCL6 .
- Antiviral Activity : Preliminary studies suggest that compounds similar to BDFPC exhibit antiviral properties against several viruses, including those responsible for dengue and other viral infections. The compound's ability to interfere with viral replication pathways has been documented .
Anticancer Activity
BDFPC has shown promising results in preclinical models:
- Cell Line Studies : In vitro assays demonstrated that BDFPC effectively induces apoptosis in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The compound exhibited sub-10 nM activity, indicating high potency .
| Cell Line | IC₅₀ (nM) | Response Type |
|---|---|---|
| HT | <10 | Apoptosis Induction |
| Karpas 422 | <10 | Apoptosis Induction |
| SU-DHL-4 | <10 | Apoptosis Induction |
| OCI-Ly1 | <10 | Apoptosis Induction |
| OCI-Ly3 | >100 | No Response |
Structure-Activity Relationship (SAR)
Understanding the SAR of BDFPC is crucial for optimizing its efficacy and minimizing toxicity:
- Fluorine Substitution : The introduction of fluorine atoms at the 3 and 3' positions on the piperidine ring enhances lipophilicity and improves binding affinity to target proteins .
- Amino Group Modifications : Variations in the amino group have been explored to enhance biological activity while maintaining selectivity for target pathways .
Study 1: In Vivo Efficacy Against Lymphoma
A study utilized xenograft mouse models to evaluate the in vivo efficacy of BDFPC. Mice treated with BDFPC showed significant tumor reduction compared to controls, correlating with decreased levels of BCL6 protein in tumor tissues. This underscores the potential of BDFPC as a therapeutic agent in treating lymphoid malignancies .
Study 2: Antiviral Screening
Another investigation screened a library of compounds, including derivatives of piperidine, against Plasmodium falciparum and various viral pathogens. While direct data on BDFPC was limited, its structural analogs exhibited promising results, suggesting a potential pathway for further research into its antiviral capabilities .
Q & A
Q. What are the recommended safety protocols for handling Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate in laboratory settings?
While specific toxicological data for this compound is unavailable, analogous piperidine-carboxylate derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate) suggest strict precautions:
Q. How can researchers verify the purity and structural integrity of this compound during synthesis?
Methodological approaches include:
- HPLC/MS : Assess purity (>95% threshold for most intermediates) and confirm molecular weight (e.g., C13H16F2N2O2 = ~278.3 g/mol) .
- NMR spectroscopy : Analyze ¹H/¹³C and ¹⁹F spectra to confirm difluoropiperidine geometry and benzyloxycarbonyl protection .
- Elemental analysis : Validate empirical formula against theoretical values .
Q. What synthetic routes are feasible for introducing the 3,3-difluoropiperidine moiety?
- Fluorination strategies : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to convert piperidine ketones to gem-difluorides .
- Protection-deprotection : Employ tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to stabilize intermediates during functionalization .
- Coupling reactions : Link the piperidine core to benzyl carboxylates via carbodiimide-mediated esterification .
Advanced Research Questions
Q. How can conflicting stability data for difluoropiperidine derivatives be resolved during reaction optimization?
Contradictions may arise from solvent polarity, temperature, or residual moisture. Mitigation strategies:
Q. What analytical challenges arise in characterizing the stereochemistry of the 5-amino group?
The amino group’s position on the piperidine ring may lead to axial/equatorial isomerism. Solutions include:
- NOESY NMR : Identify spatial proximity between the amino group and adjacent fluorines .
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed .
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction .
Q. How can researchers address the lack of ecotoxicological data for this compound?
- Read-across models : Use data from structurally similar compounds (e.g., benzyl piperidine carboxylates) to estimate biodegradability and toxicity .
- QSAR predictions : Apply quantitative structure-activity relationship tools to forecast aquatic toxicity .
- Microcosm assays : Test acute toxicity on Daphnia magna or algae as preliminary screening .
Data Contradiction and Reproducibility
Q. Why might reported yields for difluoropiperidine syntheses vary across studies?
Variations often stem from:
Q. How should discrepancies in reported NMR chemical shifts be interpreted?
Differences may arise from solvent effects (CDCl3 vs. DMSO-d6) or concentration. Standardize protocols:
- Use internal standards (TMS) and consistent solvent systems .
- Compare data to computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
